molecular formula C22H26O6 B092072 Diaeudesmin CAS No. 16499-02-8

Diaeudesmin

Cat. No. B092072
CAS RN: 16499-02-8
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-QDGJQWLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaeudesmin is a natural compound that belongs to the sesquiterpene family. It is found in various plants, including Eupatorium lindleyanum, Eupatorium adenophorum, and Eupatorium perfoliatum. Diaeudesmin has been studied extensively for its potential therapeutic applications due to its various biological activities.

Scientific Research Applications

Isolation and Structure Determination

Diaeudesmin, a naturally occurring diaxially substituted 3,7-dioxabicyclo[3.3.0]octane lignan, was first identified in an extract from the fruits of Piper peepuloides. Its unique stereochemistry has been elucidated through 1H NMR spectroscopy and optical rotation studies. This discovery opened the door for further research into the properties and applications of this compound (Atal, Dhar, & Pelter, 1967).

Biotransformation of Lignans

Research on the biotransformation of plant lignans like diaeudesmin has revealed important metabolic processes in organisms. For instance, the metabolism of (+)-eudesmin in Spodoptera litura larvae involves de-O-methylation followed by glucosylation. These findings contribute to our understanding of how organisms metabolize and interact with natural compounds such as diaeudesmin (Miyazawa, Kasahara, & Kameoka, 1995).

Synthetic Approaches

Advancements in synthetic methodologies for compounds like diaeudesmin have been significant. For example, a stereoselective synthesis approach for 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans, which includes diaeudesmin, has been developed. These methods have broadened the scope of research and applications of such compounds by facilitating their laboratory production (Anfimov, Erdyakov, Gurskii, & Bubnov, 2011).

properties

CAS RN

16499-02-8

Product Name

Diaeudesmin

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22-/m0/s1

InChI Key

PEUUVVGQIVMSAW-QDGJQWLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

synonyms

Diaeudesmin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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